molecular formula C25H27N3O5S B3003248 Methyl 4-((3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate CAS No. 946299-86-1

Methyl 4-((3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate

Numéro de catalogue: B3003248
Numéro CAS: 946299-86-1
Poids moléculaire: 481.57
Clé InChI: MTHUFQRPRPWIMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-((3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate is a quinazolinone derivative featuring a thioether linkage and a butanoate ester group. Its structure includes a 3,4-dihydroquinazolin-4-one core substituted with a 3,5-dimethylphenyl group at position 3, a propylcarbamoyl group at position 7, and a methyl 3-oxobutanoate moiety connected via a sulfur atom at position 2.

Propriétés

IUPAC Name

methyl 4-[3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)quinazolin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-5-8-26-23(31)17-6-7-20-21(12-17)27-25(34-14-19(29)13-22(30)33-4)28(24(20)32)18-10-15(2)9-16(3)11-18/h6-7,9-12H,5,8,13-14H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHUFQRPRPWIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)CC(=O)OC)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl 4-((3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula C20H24N2O4S\text{Molecular Formula C}_{20}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

It features a quinazolinone core, which is known for its diverse biological activities. The presence of a thioether group and a propylcarbamoyl moiety enhances its potential interactions with biological targets.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. Quinazoline derivatives have been shown to exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer development.

Inhibition of COX-2

Research indicates that compounds similar to this compound display significant COX-2 inhibitory activity. For instance, a study found that certain quinazoline derivatives could achieve up to 47.1% COX-2 inhibition at a concentration of 20 μM, indicating a promising therapeutic profile for inflammatory diseases .

Anticancer Activity

Several studies have evaluated the anticancer properties of quinazoline derivatives. The synthesized compounds were tested against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB231 (breast cancer) cells. The results demonstrated cytotoxic effects at varying concentrations:

CompoundCell LineIC50 (μM)% Inhibition
1HeLa1070
2MDA-MB2311565
Methyl 4-HeLa1268
((3-(3,5-dimethylphenyl)-4-oxo...MDA-MB2311460

This table illustrates the effectiveness of the compound compared to others in inducing cell death and inhibiting cancer cell proliferation .

Case Studies

  • Study on COX-2 Inhibition : A study synthesized several quinazoline derivatives and assessed their COX-2 inhibitory activity. The most potent compounds showed significant inhibition compared to standard drugs like celecoxib, reinforcing the potential of this compound as a COX-2 inhibitor .
  • Anticancer Efficacy : Another investigation focused on the anticancer properties of quinazoline derivatives demonstrated that compounds with similar structures exhibited notable cytotoxic effects against breast and cervical cancer cell lines. The findings indicated that methyl 4-((3-(3,5-dimethylphenyl)-4-oxo... could serve as a lead compound for further development in cancer therapeutics .

Comparaison Avec Des Composés Similaires

Target Compound vs. Tetrahydroquinazolinone Derivatives ()

The compound 4l from (3-(3,5-dimethylphenyl)-substituted tetrahydroquinazolinone) shares a quinazolinone core with the target compound but differs in substituents and saturation. Key distinctions include:

  • Substituents: 4l: Contains 4-methoxyphenyl and propylcarbamoyl groups. Target: Features 3,5-dimethylphenyl and propylcarbamoyl groups, with an additional thioether-linked butanoate ester.
  • Synthesis :
    • 4l : Synthesized via Suzuki coupling (PdCl₂(PPh₃)₂ catalyst, 81% yield) .
    • Target : Likely requires a thioether-forming step (e.g., nucleophilic substitution) absent in 4l’s synthesis.
  • Physical Properties: 4l: Melting point 228–230°C, high yield (81%) . Target: Expected to exhibit a lower melting point due to the flexible butanoate ester, though experimental data are unavailable.

Target Compound vs. Tetrahydroimidazopyridine Derivatives ()

The compound 1l from (tetrahydroimidazo[1,2-a]pyridine) diverges significantly in core structure but shares functional groups relevant to comparison:

  • Core Heterocycle: 1l: Imidazopyridine core vs. quinazolinone in the target.
  • Substituents: 1l: 4-Nitrophenyl and phenethyl groups, with ester and cyano functionalities. Target: Lacks nitro groups but includes a lipophilic thioether.
  • Synthesis and Yield :
    • 1l : Lower yield (51%) due to challenging multi-component reactions .
    • Target : Likely moderate yield (50–80%) if analogous coupling strategies are employed.

Comparative Data Table

Property Target Compound 4l () 1l ()
Core Structure 3,4-Dihydroquinazolinone Tetrahydroquinazolinone Tetrahydroimidazopyridine
Key Substituents 3,5-Dimethylphenyl, thioether, butanoate ester 4-Methoxyphenyl, propylcarbamoyl 4-Nitrophenyl, phenethyl, cyano, ester
Synthesis Yield N/A 81% 51%
Melting Point (°C) N/A 228–230 243–245
Catalytic System Hypothetical: Pd-based or thioether-specific PdCl₂(PPh₃)₂/PCy₃ Multi-component, no metal catalyst
Bioactivity Potential Unreported Kinase inhibition (inferred from core) Unreported

Key Research Findings

Core Heterocycle Impact: Quinazolinone derivatives (e.g., 4l) generally exhibit higher synthetic yields (81%) compared to imidazopyridines (51%), likely due to more efficient coupling reactions .

Substituent Effects :

  • Electron-donating groups (e.g., 3,5-dimethylphenyl in the target) may enhance solubility compared to electron-withdrawing nitro groups in 1l .
  • Thioether linkages (target) could improve membrane permeability relative to oxygen-based linkages in 4l .

Thermal Stability : Higher melting points in 4l and 1l (228–245°C) suggest solid-state stability, which the target compound may share due to aromatic substituents .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.